molecular formula C15H10ClF3N2O6S B2501970 5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide CAS No. 78068-39-0

5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide

Cat. No.: B2501970
CAS No.: 78068-39-0
M. Wt: 438.76
InChI Key: XPYNGOWSSHSFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide is a complex organic compound with a molecular weight of 438.77 g/mol It is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro-substituted phenoxy group, and a nitrobenzamide moiety

Preparation Methods

The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)phenol with methanesulfonyl chloride to form the corresponding sulfonate ester. This intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide has a unique sulfonyl group, which may confer different chemical and biological properties.

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-5-12(10)21(23)24)27-13-6-8(15(17,18)19)2-4-11(13)16/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYNGOWSSHSFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.